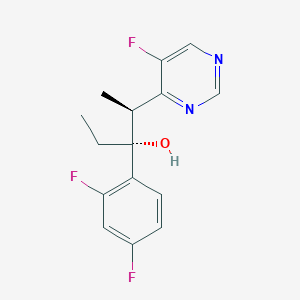

(2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol

Description

Properties

CAS No. |

1217698-58-2 |

|---|---|

Molecular Formula |

C15H15F3N2O |

Molecular Weight |

296.29 g/mol |

IUPAC Name |

(2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol |

InChI |

InChI=1S/C15H15F3N2O/c1-3-15(21,11-5-4-10(16)6-12(11)17)9(2)14-13(18)7-19-8-20-14/h4-9,21H,3H2,1-2H3/t9-,15+/m0/s1 |

InChI Key |

BEQRJQXQJKJRSE-BJOHPYRUSA-N |

Isomeric SMILES |

CC[C@](C1=C(C=C(C=C1)F)F)([C@@H](C)C2=NC=NC=C2F)O |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)F)(C(C)C2=NC=NC=C2F)O |

Origin of Product |

United States |

Preparation Methods

Initial Condensation and Formation of Chloropyrimidine Intermediate

- The process begins with the reaction of 4-chloro-6-ethyl-5-fluoropyrimidine (pH > 5) with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

- Lithium diisopropylamide (LDA) is used as a strong base to facilitate the nucleophilic addition.

- The reaction is carried out in a solvent mixture of n-heptane, n-hexane, and tetrahydrofuran (THF).

- This step yields 2-(2,4-difluorophenyl)-3-(4-chloro-5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (Formula IV).

Catalytic Dehalogenation to Introduce the 5-Fluoropyrimidinyl Group

- The chlorinated intermediate (Formula IV) undergoes catalytic hydrogenation.

- Raney nickel catalyst is employed in methanol as the solvent, with sodium acetate as an additive.

- Hydrogen pressure is maintained at 4–6 kg/cm² and temperature at 40–50°C for 4–6 hours.

- The dehalogenation replaces the chlorine atom with hydrogen, yielding a mixture of stereoisomers (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (Formula V).

Resolution of Stereoisomers

- The racemic mixture is resolved using R-(−)-10-camphorsulfonic acid.

- The compound of Formula V is dissolved in acetone, while the camphorsulfonic acid is dissolved in methanol.

- The acid solution is added to the compound solution at 5–25°C (preferably 15–20°C) and stirred for 1–4 hours.

- The resulting camphorsulfonate salt (Formula VI) is filtered and dried at 40–80°C.

- This step enriches the desired (2S,3R) stereoisomer with improved yield and purity.

Final Isolation and Purification

- The camphorsulfonate salt is treated with aqueous sodium hydroxide to liberate the free alcohol.

- The mixture is extracted with dichloromethane, washed, and concentrated under reduced pressure below 60°C.

- The crude product is recrystallized from 2-propanol at 0–5°C.

- The final product is obtained as a white to off-white solid with high chiral purity (>99.8% by HPLC) and yield (~50%).

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Yield / Purity |

|---|---|---|---|---|

| Condensation | 4-chloro-6-ethyl-5-fluoropyrimidine, LDA, n-heptane/THF | Ambient to -20°C | Several hours | Intermediate (Formula IV) formed |

| Catalytic Dehalogenation | Raney nickel, sodium acetate, methanol, H₂ pressure 4–6 kg/cm² | 40–50°C | 4–6 hours | Racemic mixture (Formula V) |

| Resolution | R-(−)-10-camphorsulfonic acid, acetone/methanol | 5–25°C (opt. 15–20°C) | 1–4 hours | Enriched (2S,3R) stereoisomer (Formula VI) |

| Final Isolation and Purification | NaOH, dichloromethane extraction, 2-propanol recrystallization | 0–35°C | Several hours | >99.8% purity, 50% yield |

Research Discoveries and Improvements

- The use of Raney nickel in methanol under hydrogen pressure provides an efficient and selective dehalogenation step, improving yield compared to previous methods that used palladium catalysts.

- Resolution with R-(−)-10-camphorsulfonic acid enhances stereochemical purity and yield, offering a practical approach to obtain the single enantiomer required for pharmaceutical applications.

- The solvent system and reaction parameters (temperature, pH, pressure) are optimized to minimize side reactions and degradation, ensuring high purity and reproducibility.

- The process has been patented and refined to allow scale-up for industrial production of Voriconazole and its stereoisomers.

Physicochemical Data of the Compound

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Reduction of functional groups to alcohols or amines.

Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.

Scientific Research Applications

Antifungal Activity

One of the notable applications of this compound is its role as an impurity in Voriconazole, a triazole antifungal medication. The structural similarities between (2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol and Voriconazole suggest that it may exhibit antifungal properties. Voriconazole is widely used to treat serious fungal infections, and understanding the impurities can help in assessing the drug's safety and efficacy .

Synthesis of Novel Therapeutics

The compound serves as a valuable intermediate in the synthesis of other biologically active molecules. Its unique functional groups facilitate further chemical modifications, allowing for the development of new drugs targeting various diseases, including cancer and infectious diseases. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of derivatives synthesized from this compound .

Voriconazole Impurity Analysis

A study focused on the identification and characterization of impurities in Voriconazole highlighted this compound as a significant impurity. The research emphasized the importance of monitoring such impurities to ensure drug quality and patient safety. The analytical techniques employed included high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which confirmed the compound's presence and quantified its levels in pharmaceutical formulations .

Development of Fluorinated Compounds

Another investigation explored the synthesis of fluorinated compounds derived from this compound. Researchers found that modifying this compound could lead to enhanced biological activity against specific cancer cell lines. The study demonstrated that fluorination can significantly influence the pharmacokinetic properties of drugs, making them more effective against resistant strains .

Mechanism of Action

The mechanism of action of (2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Voriconazole Impurity 12 (CAS: 182230-43-9)

Molecular Formula : C16H14F3N5O

Key Differences :

- Structure : Voriconazole Impurity 12 shares the same molecular formula but differs in stereochemistry (2R,3S/2S,3R vs. 2S,3R) and includes a 1,2,4-triazole-1-yl group at the 1-position of the butan-2-ol backbone .

- Pharmacological Role : Voriconazole (the parent drug) is a triazole antifungal agent targeting ergosterol synthesis. The absence of the triazole group in the target compound suggests divergent mechanisms of action .

- Physical Properties :

| Property | Target Compound | Voriconazole Impurity 12 |

|---|---|---|

| Boiling Point | Not reported | 508.6±60.0 °C |

| Density | Not reported | 1.4±0.1 g/cm³ |

| LogP | Not reported | 0.93 |

Ticagrelor (Brilinta®)

Molecular Formula : C23H28F2N6O4S

Key Differences :

- Structure : Ticagrelor contains a cyclopentyltriazolopyrimidine core, a 3,4-difluorophenyl group, and a hydroxyethoxy substituent. The target compound lacks the triazolopyrimidine system and sulfur-containing groups .

- Pharmacological Role : Ticagrelor is a P2Y12 ADP-receptor antagonist used for antiplatelet therapy. The structural divergence likely renders the target compound inactive in this pathway.

- Molecular Weight : Ticagrelor (522.57 g/mol) is significantly larger due to its extended heterocyclic framework .

Posaconazole

Molecular Formula : C37H42F2N8O4

Key Differences :

- Structure: Posaconazole features a tetrahydrofuran core, multiple triazole rings, and a hydroxypentan-3-yl chain. The target compound’s simpler pentanol backbone and absence of tetrahydrofuran highlight reduced structural complexity .

- Pharmacological Role : As a broad-spectrum antifungal, posaconazole’s efficacy is linked to its triazole moieties, which the target compound lacks .

Structural and Functional Analysis Table

| Compound | Molecular Formula | Key Functional Groups | Therapeutic Area | LogP | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Target Compound | C16H14F3N5O | Fluorophenyl, fluoropyrimidinyl, alcohol | Undefined (Research) | Not reported | 349.31 |

| Voriconazole Impurity 12 | C16H14F3N5O | Fluorophenyl, fluoropyrimidinyl, triazole | Antifungal (Impurity) | 0.93 | 349.31 |

| Ticagrelor | C23H28F2N6O4S | Cyclopentyltriazolopyrimidine, difluorophenyl | Antiplatelet | 2.8* | 522.57 |

| Posaconazole | C37H42F2N8O4 | Tetrahydrofuran, triazole, hydroxypentan | Antifungal | 4.5* | 700.78 |

*Estimated from analogous compounds.

Biological Activity

(2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by a pentan-3-ol backbone with difluorophenyl and fluoropyrimidinyl substituents. Its molecular formula is and it has a molecular weight of approximately 349.32 g/mol. The compound's structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its antifungal properties, particularly as a derivative of voriconazole, which is used in treating fungal infections.

Antifungal Activity

Research indicates that this compound exhibits potent antifungal activity against various strains of fungi. Its mechanism involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis, leading to compromised fungal cell membrane integrity.

In Vitro Studies

- Antifungal Efficacy : A study conducted on several fungal strains showed that this compound displayed effective inhibition against Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 1 µg/mL, indicating strong antifungal properties compared to standard treatments .

- Mechanism of Action : The compound was shown to disrupt the synthesis of ergosterol by inhibiting the enzyme lanosterol demethylase. This was confirmed through enzyme assays and molecular docking studies which indicated strong binding affinity to the active site of the target enzyme .

Clinical Implications

In clinical settings, derivatives of this compound have been evaluated for their effectiveness in treating invasive fungal infections. A case study involving patients with Candida infections demonstrated that treatment with formulations containing this compound led to significant improvement in patient outcomes when traditional therapies failed .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.32 g/mol |

| Solubility | Slightly soluble in methanol and chloroform |

| Melting Point | 123-128°C (dec.) |

| Boiling Point | 508.6 ± 60 °C (predicted) |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol, and how can stereoselectivity be controlled?

- Methodology : Use palladium-catalyzed cross-coupling reactions to introduce the 5-fluoropyrimidine moiety, as pyrimidine derivatives are often synthesized via Suzuki-Miyaura couplings . For stereochemical control, employ chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation or enzymatic resolution can help achieve the (2S,3R) configuration. Monitor reaction progress with chiral HPLC to verify enantiomeric excess (EE) ≥98% .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize racemization. Pre-purify intermediates via column chromatography to reduce competing side reactions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Characterization :

- NMR : Use NMR to confirm fluorine substitution patterns and - HSQC for stereochemical assignment .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column (ACN/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular weight and purity (>99%) .

- X-ray crystallography : If single crystals are obtainable, resolve the absolute configuration to validate stereochemistry .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Protocol : Store samples in inert atmospheres (argon) at 2–8°C to prevent degradation via hydrolysis or oxidation . Conduct accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines) and analyze degradation products using LC-MS. Monitor fluorine loss via ion chromatography, as defluorination is a common degradation pathway in fluorinated aromatics .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?

- Troubleshooting :

- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃; fluorine chemical shifts are highly solvent-dependent .

- Dynamic processes : Use variable-temperature NMR to detect conformational exchange broadening. For example, hindered rotation of the difluorophenyl group may cause splitting at low temperatures .

- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. What strategies are effective for improving regioselectivity in fluorination reactions during analog synthesis?

- Regioselective fluorination :

- Electrophilic fluorination : Use Selectfluor® or NFSI to target electron-rich pyrimidine positions .

- Directing groups : Introduce temporary protecting groups (e.g., boronic esters) to steer fluorine incorporation to the desired position .

- Meta-substitution effects : Leverage the electron-withdrawing nature of adjacent fluorines on the difluorophenyl ring to direct reactions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

- SAR Framework :

- Analog synthesis : Modify the pyrimidine (e.g., chloro or methyl substitutes) and difluorophenyl (e.g., mono- vs. di-fluorination) groups .

- Biological assays : Test analogs against target enzymes (e.g., fungal CYP51 for antifungal activity) using microplate assays. Measure IC₅₀ values and correlate with LogP (lipophilicity) and steric parameters .

- Molecular docking : Use software like AutoDock Vina to predict binding modes and guide rational design .

Q. What experimental approaches mitigate challenges in scaling up the synthesis of this compound?

- Process Chemistry :

- Catalyst recycling : Immobilize Pd catalysts on silica to reduce metal leaching and costs .

- Continuous flow systems : Implement flow chemistry for hazardous steps (e.g., fluorinations) to enhance safety and reproducibility .

- Quality by Design (QbD) : Use DOE (Design of Experiments) to optimize critical parameters (temperature, stoichiometry) for robust scale-up .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points or solubility data?

- Validation steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.